

# A Head-to-Head Comparison of Sesquiterpene Lactones: 11(13)-Dehydroivaxillin versus Ivalin

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | 11,13-Dihydroivalin |           |
| Cat. No.:            | B186729             | Get Quote |

A detailed analysis for researchers, scientists, and drug development professionals.

In the landscape of natural product chemistry and drug discovery, sesquiterpene lactones stand out for their diverse biological activities. This guide provides a comparative overview of two such compounds: 11(13)-dehydroivaxillin (DHI) and Ivalin. While the initial aim was to directly compare DHI with its dihydro derivative, 11,13-Dihydroivalin, a thorough literature search revealed a significant lack of specific experimental data for the latter. Therefore, this guide will utilize data available for the parent compound, Ivalin, as a proxy to facilitate a meaningful comparison.

**Chemical Structures and Properties** 

| Feature                 | 11(13)-Dehydroivaxillin<br>(DHI)                                                       | Ivalin                                                                              |
|-------------------------|----------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------|
| Chemical Formula        | C15H20O4                                                                               | C15H20O3                                                                            |
| Molecular Weight        | 264.32 g/mol                                                                           | 248.32 g/mol [1]                                                                    |
| CAS Number              | 87441-73-4                                                                             | 5938-03-4[1]                                                                        |
| Key Structural Features | Contains an α-methylene-y-<br>lactone group and additional<br>epoxide functionalities. | Possesses an α-methylene-y-<br>lactone group within a<br>eudesmane framework.[1][2] |



## **Biological Activity and Mechanism of Action**

Both 11(13)-dehydroivaxillin and Ivalin have demonstrated significant potential in preclinical studies, particularly in the realm of oncology and inflammation. Their biological activities are largely attributed to the presence of the  $\alpha$ -methylene- $\gamma$ -lactone moiety, a reactive Michael acceptor that can interact with biological nucleophiles such as cysteine residues in proteins.

## 11(13)-Dehydroivaxillin (DHI)

DHI has emerged as a potent agent against non-Hodgkin's lymphoma (NHL).[3] Its mechanism of action is multifaceted, primarily targeting key signaling pathways involved in cancer cell proliferation and survival.

- Inhibition of NF-κB Signaling: DHI has been shown to directly interact with and inhibit IKKα/IKKβ, key kinases in the NF-κB signaling cascade. This inhibition prevents the degradation of IκBα and subsequent nuclear translocation of NF-κB, a transcription factor crucial for the survival of many lymphoid malignancies.[3]
- Modulation of PI3K/AKT and ERK Pathways: The compound also influences other critical survival pathways, such as PI3K/AKT and ERK, although the effects can be cell-type dependent.[3]
- Anti-proliferative and Pro-apoptotic Effects: By targeting these pathways, DHI induces growth inhibition and apoptosis in NHL cells.[3]
- Antiplasmodial Activity: DHI has also demonstrated in vivo antiplasmodial activity.[3]

### **Ivalin**

Ivalin has been investigated for its cytotoxic and anti-inflammatory properties.

- Cytotoxicity: Ivalin exhibits significant cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma and breast cancer cells.[2][4] Its cytotoxicity is attributed to its ability to act as a microtubule inhibitor, leading to cell proliferation inhibition.[2]
- Anti-inflammatory Activity: Like many sesquiterpene lactones, Ivalin is expected to possess anti-inflammatory properties, likely through the inhibition of the NF-κB pathway, a common mechanism for this class of compounds.[5][6][7]



• Effects on the Cytoskeleton: Studies have shown that Ivalin can cause disorganization and aggregation of desmin, a cytoskeletal intermediate filament in myocytes.[8]

## **Quantitative Data Summary**

The following tables summarize the available quantitative data for the biological activities of 11(13)-dehydroivaxillin and Ivalin.

**Table 1: In Vitro Cytotoxicity Data** 

| Compound                                   | Cell Line                                  | Assay                                              | IC <sub>50</sub> / EC <sub>50</sub> (μM) | Reference |
|--------------------------------------------|--------------------------------------------|----------------------------------------------------|------------------------------------------|-----------|
| 11(13)-<br>Dehydroivaxillin<br>(DHI)       | Daudi (Burkitt's<br>lymphoma)              | Not Specified                                      | Approx. 2.5                              | [3]       |
| NAMALWA<br>(Burkitt's<br>lymphoma)         | Not Specified                              | Approx. 1.25                                       | [3]                                      |           |
| SU-DHL-4<br>(DLBCL)                        | Not Specified                              | Approx. 5                                          | [3]                                      |           |
| SU-DHL-2<br>(DLBCL)                        | Not Specified                              | Approx. 2.5                                        | [3]                                      |           |
| Ivalin                                     | SMMC-7721<br>(Hepatocellular<br>carcinoma) | MTT                                                | 4.34 ± 0.10                              | [2]       |
| HL-7702 (Normal<br>liver)                  | MTT                                        | 25.86 ± 0.87                                       | [2]                                      |           |
| C2C12 (Mouse<br>skeletal<br>myoblast)      | MTT                                        | 2.7 - 3.3                                          | [8]                                      |           |
| H9c2 (Rat<br>embryonic<br>cardiac myocyte) | MTT                                        | Not specified, but<br>less potent than<br>in C2C12 | [8]                                      |           |



DLBCL: Diffuse large B-cell lymphoma

# Experimental Protocols Cell Viability Assay (MTT Assay)

The cytotoxic effects of Ivalin were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) viability assay.[8]

- Cell Seeding: Mouse skeletal myoblast (C2C12) and rat embryonic cardiac myocyte (H9c2)
   cell lines were seeded in 96-well plates at an appropriate density.
- Compound Treatment: Cells were exposed to various concentrations of the test compounds (Ivalin and parthenolide as a comparison) for 24, 48, and 72 hours.
- MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well and incubated for 4 hours at 37°C.
- Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance was measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
- Data Analysis: The half-maximal effective concentrations (EC₅os) were calculated from the dose-response curves.

## Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathway targeted by 11(13)-dehydroivaxillin and a general workflow for assessing the cytotoxicity of a compound.

Caption: DHI inhibits the NF-kB signaling pathway.





Click to download full resolution via product page

Caption: General workflow for in vitro cytotoxicity assessment.

## Conclusion







Both 11(13)-dehydroivaxillin and Ivalin demonstrate promising biological activities, particularly as potential anti-cancer and anti-inflammatory agents. DHI shows specificity towards lymphoma cells by targeting the NF-κB, PI3K/AKT, and ERK pathways. Ivalin exhibits broader cytotoxicity against different cancer cell types, acting as a microtubule disruptor. The lack of specific data for **11,13-Dihydroivalin** highlights a gap in the current research landscape. Future studies directly comparing these and other related sesquiterpene lactones are warranted to fully elucidate their therapeutic potential and structure-activity relationships.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. (+)-Ivalin | C15H20O3 | CID 65156 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ivalin Inhibits Proliferation, Migration and Invasion by Suppressing Epithelial Mesenchymal Transition in Breast Cancer Cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Cytotoxicity of the Sesquiterpene Lactones, Ivalin and Parthenolide in Murine Muscle Cell Lines and Their Effect on Desmin, a Cytoskeletal Intermediate Filament - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Sesquiterpene Lactones: 11(13)-Dehydroivaxillin versus Ivalin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b186729#head-to-head-comparison-of-11-13-dihydroivalin-and-11-13-dehydroivaxillin]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com